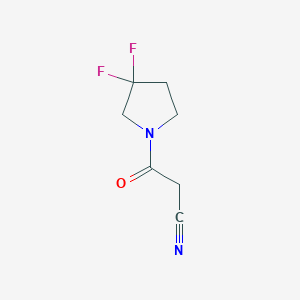
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C7H8F2N2O and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
Compounds like "3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile" may play crucial roles in synthetic chemistry and catalysis, particularly in the development of novel pharmaceuticals, agrochemicals, and materials. The unique structural features and reactivity of such compounds can make them valuable intermediates in the synthesis of complex molecules. For instance, fluorinated pyrrolidines are of interest due to their potential biological activity and ability to improve the pharmacokinetic properties of drugs.
Material Science
Fluorinated organic compounds are also significant in material science, especially for the development of advanced polymers and coatings. Their incorporation into materials can enhance stability, hydrophobicity, and resistance to degradation, making them suitable for various industrial applications.
Environmental Science
In environmental science, research on nitrification and denitrification processes, such as those described by Wrage et al. (2001), is crucial for understanding and mitigating the impact of nitrogen compounds on the environment (Wrage et al., 2001). While not directly related to "this compound," understanding these processes is vital for the environmental management of nitrogen, which can have applications in agriculture and wastewater treatment.
Photocatalysis
Research in photocatalysis, as discussed by Zhao et al. (2018), involves the development of materials that can harness light energy to drive chemical reactions, including the degradation of pollutants or the conversion of solar energy into chemical fuels (Zhao et al., 2018). Compounds with unique electronic properties, such as "this compound," could potentially serve as precursors or modifiers for photocatalytic materials.
Mechanism of Action
Target of Action
The primary target of 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism .
Mode of Action
this compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release . Consequently, this helps in the regulation of blood glucose levels .
Biochemical Pathways
It is known that the compound’s interaction with dpp-4 affects the incretin system, which plays a significant role in glucose homeostasis .
Pharmacokinetics
The pharmacokinetics of this compound involve both metabolism and renal clearance . Absorption of the compound is rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the administered radioactivity was detected in the urine of dogs and humans and in the feces of rats . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and thereby increasing the level of incretin hormones, the compound enhances insulin secretion and decreases glucagon release . This leads to a reduction in blood glucose levels .
Biochemical Analysis
Biochemical Properties
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism and regulation . The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can have implications for the treatment of conditions such as type 2 diabetes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-4 by this compound can lead to increased levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis . This compound also affects gene expression related to glucose metabolism and insulin signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, which in turn enhances insulin secretion and glucose regulation. Additionally, this compound may influence other molecular targets involved in glucose metabolism and cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its inhibitory effects on DPP-4 and continues to influence cellular functions related to glucose metabolism and insulin signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity and improves glucose homeostasis without significant adverse effects . At higher doses, potential toxic effects may be observed, including alterations in liver and kidney function. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation and amide hydrolysis, primarily catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4 . These metabolic pathways result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . It accumulates in tissues involved in glucose metabolism, including the liver, pancreas, and adipose tissue, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DPP-4 and other molecular targets . Post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its efficacy in modulating glucose metabolism and insulin signaling pathways.
Properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)2-4-11(5-7)6(12)1-3-10/h1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBAHEBCDFRCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)



amine](/img/structure/B1475537.png)
amine](/img/structure/B1475540.png)
![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)
![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)

![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(3-Phenylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475547.png)
![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)
![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)

